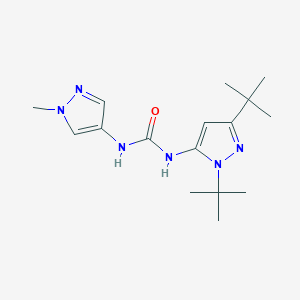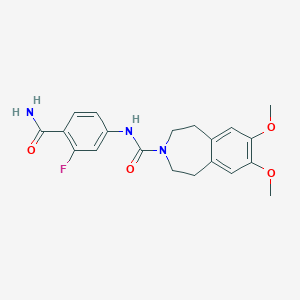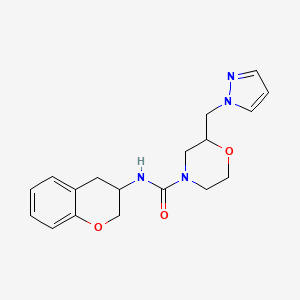
1-(2,5-Ditert-butylpyrazol-3-yl)-3-(1-methylpyrazol-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Ditert-butylpyrazol-3-yl)-3-(1-methylpyrazol-4-yl)urea is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two pyrazole rings, one of which is substituted with tert-butyl groups, and a urea linkage connecting the two rings. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Ditert-butylpyrazol-3-yl)-3-(1-methylpyrazol-4-yl)urea typically involves the reaction of 2,5-ditert-butylpyrazole with 1-methylpyrazole in the presence of a suitable coupling agent. Commonly used coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an aprotic solvent like dichloromethane or tetrahydrofuran (THF) under inert atmosphere conditions to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Ditert-butylpyrazol-3-yl)-3-(1-methylpyrazol-4-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents on the pyrazole ring is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-(2,5-Ditert-butylpyrazol-3-yl)-3-(1-methylpyrazol-4-yl)urea has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential as an enzyme inhibitor or modulator.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,5-Ditert-butylpyrazol-3-yl)-3-(1-methylpyrazol-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-Dimethylpyrazol-3-yl)-3-(1-methylpyrazol-4-yl)urea
- 1-(2,5-Diphenylpyrazol-3-yl)-3-(1-methylpyrazol-4-yl)urea
- 1-(2,5-Dichloropyrazol-3-yl)-3-(1-methylpyrazol-4-yl)urea
Uniqueness
1-(2,5-Ditert-butylpyrazol-3-yl)-3-(1-methylpyrazol-4-yl)urea is unique due to the presence of bulky tert-butyl groups on the pyrazole ring, which can influence its steric and electronic properties. This uniqueness can affect its reactivity, binding affinity, and overall performance in various applications compared to similar compounds.
Properties
IUPAC Name |
1-(2,5-ditert-butylpyrazol-3-yl)-3-(1-methylpyrazol-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N6O/c1-15(2,3)12-8-13(22(20-12)16(4,5)6)19-14(23)18-11-9-17-21(7)10-11/h8-10H,1-7H3,(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQIWHOLJWUMLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=CN(N=C2)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2-Hydroxy-3-methylphenyl)-[4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7175213.png)
![1-[4-[3-(Furan-2-yl)pyrrolidine-1-carbonyl]phenyl]ethanone](/img/structure/B7175214.png)
![4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-1,4-diazepane-1-carboxamide](/img/structure/B7175218.png)
![N-[2-(7-ethyl-1H-indol-3-yl)ethyl]-5-oxo-1,4-dihydro-1,2,4-triazole-3-carboxamide](/img/structure/B7175235.png)
![[1-[(1-Propan-2-yltetrazol-5-yl)methyl]piperidin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7175242.png)
![3-methyl-N-(2-piperidin-1-ylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxamide](/img/structure/B7175254.png)
![N-[3-(methylcarbamoyl)phenyl]-3-(4-methylpyrazol-1-yl)piperidine-1-carboxamide](/img/structure/B7175255.png)
![1-[[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]-3-(1-methylpyrazol-3-yl)urea](/img/structure/B7175263.png)
![2-Fluoro-4-[[1-(2-phenylethyl)piperidin-4-yl]carbamoylamino]benzamide](/img/structure/B7175292.png)

![N-(3-benzoylphenyl)-3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxamide](/img/structure/B7175307.png)
![4-[[1-(2-Methoxyphenyl)pyrrolidin-3-yl]methylcarbamoylamino]-2-methylbenzamide](/img/structure/B7175308.png)

![3-hydroxy-N-[[4-(pyridine-3-carbonylamino)phenyl]methyl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B7175324.png)
